molecular formula C19H28BrNO3Si B8029224 tert-butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate

tert-butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate

Cat. No.: B8029224
M. Wt: 426.4 g/mol
InChI Key: SSZDKYLHWHJOCM-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is particularly interesting due to its unique structural features, which include a tert-butyl group, a bromo substituent, and a tert-butyldimethylsilyl (TBS) protected hydroxyl group. These features make it a valuable intermediate in organic synthesis and a potential precursor to biologically active molecules.

Preparation Methods

The synthesis of tert-butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole . Here is a general synthetic route:

    Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.

    Protection: The formyl group is then protected by converting it into an N-Boc derivative.

    Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.

    Silylation: The hydroxyl group is protected by treatment with tert-butyldimethylsilyl chloride in methylene chloride in the presence of imidazole.

    Formylation: Another formyl group is introduced at the 4-position using n-butyllithium (n-BuLi) and dimethylformamide (DMF) in anhydrous tetrahydrofuran (THF) at -78°C.

Chemical Reactions Analysis

tert-Butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride (NaBH4), tert-butyldimethylsilyl chloride, n-butyllithium (n-BuLi), and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate involves its ability to participate in various chemical reactions due to its functional groups. The bromo substituent can undergo nucleophilic substitution, while the TBS-protected hydroxyl group can be deprotected to yield a reactive hydroxyl group. These reactions enable the compound to interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Similar compounds to tert-butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate include:

The uniqueness of this compound lies in its combination of functional groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 2-bromo-5-[tert-butyl(dimethyl)silyl]oxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BrNO3Si/c1-18(2,3)23-17(22)21-15-10-9-14(11-13(15)12-16(21)20)24-25(7,8)19(4,5)6/h9-12H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZDKYLHWHJOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O[Si](C)(C)C(C)(C)C)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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